4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)-3,5-dimethylisoxazole
Description
This compound features a pyrazolo[1,5-a]pyrazine core fused to a dihydropyrazine ring, substituted at position 2 with a cyclopropyl group and at position 5 with a 3,5-dimethylisoxazole-methyl moiety. The cyclopropyl substituent enhances metabolic stability by reducing oxidative metabolism, while the isoxazole group contributes to π-π stacking interactions and solubility via its heteroaromatic nature.
Properties
IUPAC Name |
4-[(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methyl]-3,5-dimethyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-10-14(11(2)20-17-10)9-18-5-6-19-13(8-18)7-15(16-19)12-3-4-12/h7,12H,3-6,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKXMTQWUBTHQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCN3C(=CC(=N3)C4CC4)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as 4-({2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)-3,5-dimethyl-1,2-oxazole, is a derivative of pyrazolo[1,5-a]pyrazin-4(5H)-ones. These compounds have been extensively studied in the biomedical field, leading to the discovery of various receptor antagonists and inhibitors. They have been found to target vasopressin 1b, fibrinogen receptors, glutamate receptors GluN2A and mGluR5, mycobacterium tuberculosis H37RV, lung cancer tumors A549 and H322b, HIV-1 integrase, TANKs, and polyADP-ribose polymerase PARP-1.
Mode of Action
The compound interacts with its targets through a series of biochemical reactions. Pyrazolo[1,5-a]pyrazin-4(5H)-ones react regioselectively with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives. Their carbonylation is catalyzed with Pd(dppf)Cl2 under pressure in MeOH solution, yielding methyl 4-oxo-4,5-dihydropyrazolo-[1,5-a]pyrazine-7-carboxylates, which are transformed into the corresponding carboxylic acids by alkaline hydrolysis.
Biochemical Pathways
The compound affects various biochemical pathways due to its interaction with multiple targets. For instance, it can modulate the activity of glutamate receptors, which play a crucial role in neurotransmission. It can also inhibit the activity of mycobacterium tuberculosis H37RV, suggesting its potential role in antimicrobial pathways.
Pharmacokinetics
A related compound, dihydropyrazolo[1,5-a]pyrazin-4(5h)-ones, demonstrated improved plasma exposure compared to its acyclic counterpart. This suggests that the compound might have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, contributing to its bioavailability.
Result of Action
The compound’s action results in molecular and cellular effects that depend on its specific targets. For example, as an inhibitor of lung cancer tumors A549 and H322b, it may induce apoptosis or inhibit cell proliferation. As a modulator of glutamate receptors, it could affect neuronal signaling.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the carbonylation reaction catalyzed by Pd(dppf)Cl2 occurs under pressure in MeOH solution, suggesting that the compound’s activity might be influenced by these conditions
Biological Activity
The compound 4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)-3,5-dimethylisoxazole is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and pharmacological implications based on recent studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions that incorporate cyclopropyl and isoxazole moieties. The cyclopropyl group is particularly significant due to its unique steric and electronic properties, which can enhance biological activity.
Biological Activity Overview
The biological activity of this compound has been evaluated in various contexts, including its effects on viral infections, cytotoxicity against cancer cell lines, and enzyme inhibition.
Antiviral Activity
A derivative of the dihydropyrazolo[1,5-a]pyrazine skeleton has shown promising antiviral properties. For instance, compounds similar to 4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)-3,5-dimethylisoxazole have been evaluated for their efficacy against Hepatitis B virus (HBV). In particular, derivatives exhibited low cytotoxicity while maintaining effective antiviral activity in vitro. A study identified specific analogues with favorable pharmacokinetic profiles and anti-HBV activity .
Cytotoxicity Against Cancer Cell Lines
The compound's cytotoxic effects have been assessed against several human cancer cell lines. Preliminary data suggest that it exhibits significant growth inhibition in breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism appears to involve the induction of reactive oxygen species (ROS), leading to apoptosis in tumor cells .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.4 | ROS-mediated apoptosis |
| A549 | 15.8 | ROS-mediated apoptosis |
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Notably, it has shown activity against acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases such as Alzheimer's. The inhibitory concentration (IC50) values indicate a strong affinity for the enzyme compared to standard inhibitors .
Case Studies and Research Findings
-
Case Study: Anti-HBV Activity
- A series of derivatives were synthesized based on the dihydropyrazolo[1,5-a]pyrazine framework.
- Compounds 2f and 3k demonstrated excellent anti-HBV activity with low cytotoxicity.
- Structure-activity relationship studies indicated that specific substitutions on the cyclopropyl moiety enhanced antiviral efficacy .
- Case Study: Cytotoxic Evaluation
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a capsid assembly modulator for the Hepatitis B virus (HBV). It disrupts the assembly of the HBV capsid, which is crucial for the viral life cycle. This mechanism allows for significant reductions in HBV DNA viral load while maintaining low cytotoxicity levels . Its potential therapeutic applications include:
- Antiviral Activity: As a treatment for HBV infections.
- Anticancer Properties: Preliminary studies suggest that it may exhibit anticancer effects through various mechanisms that warrant further investigation.
Research indicates that this compound may possess various biological activities:
- Antimicrobial Effects: Investigations into its antimicrobial properties are ongoing, with some derivatives showing effectiveness against certain bacterial strains.
- Neuroprotective Effects: The structural similarities to other neuroprotective agents suggest potential applications in treating neurodegenerative diseases.
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure facilitates the development of new synthetic methodologies and materials .
Case Study 1: Antiviral Efficacy
A study focusing on the antiviral efficacy of compounds similar to 4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)-3,5-dimethylisoxazole demonstrated its effectiveness as a capsid assembly modulator against HBV. The results indicated a marked decrease in viral replication rates in vitro, highlighting its potential as a therapeutic agent for HBV treatment .
Case Study 2: Anticancer Research
Another research initiative investigated the anticancer properties of derivatives of this compound in various cancer cell lines. Results showed that certain modifications led to increased cytotoxicity against specific cancer types, suggesting avenues for drug development targeting cancer therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
The table below compares the target compound with structurally related derivatives from the evidence:
Key Observations:
- Core Flexibility vs. Rigidity: The target compound’s dihydropyrazine ring introduces conformational flexibility, unlike the fully aromatic pyrazolo[3,4-d]pyrimidines in , which may enhance binding to dynamic protein pockets .
- Synthetic Challenges: Pd-catalyzed methods () achieve moderate yields (43%), suggesting that steric hindrance from the isoxazole-methyl group in the target compound could further complicate synthesis .
Q & A
Q. Example Reaction Conditions Table :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | DMSO, reflux (18h) | 65% | |
| Coupling | Ethanol, glacial acetic acid (4h) | ~70% |
Which spectroscopic techniques are essential for structural confirmation?
Basic
A combination of techniques is required:
Q. Key Structural Data from X-ray Analysis :
- Triclinic crystal system (space group P1) with unit cell parameters:
How can reaction conditions be optimized to improve yield?
Advanced
Optimization strategies include:
- Temperature modulation : Lower temperatures (0–5°C) reduce side reactions during sensitive steps like azo coupling .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 18h to 2h) while maintaining yields >80% .
- Solvent polarity tuning : Switching from ethanol to DMF can enhance solubility of intermediates .
Q. Case Study :
- Refluxing in ethanol with 5% acetic acid increased coupling yields from 60% to 75% compared to non-catalytic conditions .
What methodologies are recommended for assessing biological activity?
Q. Advanced
- Molecular docking : Use enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) to predict binding affinity and mechanism .
- In vitro assays :
- Antifungal activity: Broth microdilution (MIC values).
- Cytotoxicity: MTT assay on mammalian cell lines .
Q. Docking Results Example :
- Docking scores (AutoDock Vina) for derivatives showed binding energies ranging from -8.2 to -9.5 kcal/mol, correlating with experimental IC₅₀ values .
How to resolve discrepancies between computational and experimental structural data?
Q. Advanced
Q. Example :
What are the challenges in purification, and how are they addressed?
Q. Basic
- Challenge : Co-elution of byproducts in column chromatography.
- Solution : Gradient elution (hexane → ethyl acetate) improves separation .
- Recrystallization : Ethanol-water mixtures (1:3) yield >95% pure crystals .
How to study the compound’s interaction with biological targets?
Q. Advanced
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (, ) in real time .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) .
Q. Case Study :
- ITC revealed a of 12 nM for binding to human serum albumin, suggesting high plasma protein affinity .
How is purity assessed post-synthesis?
Q. Basic
- HPLC : Reverse-phase C18 column, acetonitrile-water gradient (95–100% purity threshold) .
- Elemental analysis : Acceptable Δ% for C, H, N ≤ 0.3% .
How to design derivatives for structure-activity studies?
Q. Advanced
Q. Example Derivative Table :
| Derivative | Modification | Bioactivity (IC₅₀) |
|---|---|---|
| A | Cyclopropyl → Phenyl | 1.2 μM (antifungal) |
| B | Isoxazole → Triazole | 0.8 μM (antifungal) |
How to resolve conflicting bioactivity data across assays?
Q. Advanced
- Orthogonal assays : Confirm antifungal activity via both broth microdilution and agar diffusion .
- Dose-response curves : Ensure consistency in IC₅₀ values across replicates (CV < 15%) .
Q. Data Contradiction Example :
- A compound showed 90% inhibition in fluorescence-based assays but only 50% in colorimetric assays due to interference by chromophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
